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Compound of Interest

Compound Name: BAY-850

Cat. No.: B1574169 Get Quote

A Selective Chemical Probe for the ATAD2
Bromodomain[1][2]
Executive Summary
BAY-850 is a potent, highly isoform-selective chemical probe targeting the bromodomain (BD)

of ATAD2 (ATPase family AAA domain-containing protein 2).[1][2][3][4][5][6] Unlike canonical

bromodomain inhibitors (e.g., BET inhibitors like JQ1) that competitively occupy the acetyl-

lysine binding pocket, BAY-850 operates via a unique mechanism: it induces the dimerization

of the ATAD2 bromodomain, sterically occluding the chromatin binding interface.

This guide details the physicochemical properties, novel mechanism of action (MoA), and

validated experimental protocols for utilizing BAY-850 in epigenetic and oncological research.

Part 1: Chemical Identity & Physicochemical
Properties[2]
BAY-850 is designed to overcome the poor druggability of the ATAD2 bromodomain. It

possesses specific structural features that enable it to bridge two protein monomers.

1.1 Nomenclature and Structure
Compound Name: BAY-850[1][2][3][4][5][7][8]

Target: ATAD2 (ANCCA) Bromodomain[1][6][7]
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CAS Number: 2099142-76-2[4]

Molecular Formula: C38H44ClN5O3[2][3][4]

Molecular Weight: 654.24 g/mol [4]

Solubility: Soluble in DMSO (up to 10 mM); low aqueous solubility.

IUPAC Name: N-((R)-1-(((1s,4S)-4-aminocyclohexyl)amino)-3-(4-cyanophenyl)propan-2-yl)-2-

chloro-4-methoxy-5-(5-((((R)-1-(p-tolyl)ethyl)amino)methyl)furan-2-yl)benzamide

SMILES Code (for Cheminformatics):

1.2 Key Physicochemical Data
Property Value Context

IC50 (TR-FRET) 166 nM
Displacement of mono-

acetylated H4 peptide

IC50 (HTRF) ~20 nM
Displacement of acetylated H4

peptide

Kd (BROMOscan) 120 nM Binding affinity

Selectivity >100-fold
vs. BRD4 and other BET family

bromodomains

Cellular Activity ~1 µM
Chromatin displacement

(FRAP assay)

Negative Control BAY-460
Structurally similar but inactive

(IC50 > 10 µM)

Part 2: Mechanism of Action (MoA)[5]
The mechanism of BAY-850 is distinct from standard "cap-and-fill" inhibitors.

Canonical Inhibition: Most bromodomain inhibitors mimic the acetyl-lysine residue, filling the

hydrophobic pocket to prevent histone binding.
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BAY-850 Inhibition (Interfacial Binding): BAY-850 binds to the ATAD2 bromodomain and

recruits a second ATAD2 molecule. This forces the formation of a head-to-head dimer. The

dimerization interface occludes the acetyl-lysine binding site, rendering the protein incapable

of reading epigenetic marks (specifically H4K5ac and H4K12ac).

Diagram 1: Dimerization-Induced Inhibition Pathway
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Caption: BAY-850 induces ATAD2 dimerization, preventing the bromodomain from recognizing

acetylated histones.[1][4]

Part 3: Biological Characterization & Selectivity[1]
3.1 Selectivity Profile
ATAD2 is often termed "undruggable" due to its shallow, polar binding pocket. BAY-850
achieves selectivity by exploiting residues specific to ATAD2, avoiding the BET family (BRD2,

BRD3, BRD4).

Target Engagement: Confirmed via Cellular Thermal Shift Assay (CETSA) and Fluorescence

Recovery After Photobleaching (FRAP).

Off-Target Effects: Negligible activity against 354 kinases and modest effects on GPCRs.[2]

Toxicity: Unlike pan-BET inhibitors, BAY-850 shows limited antiproliferative effects in

standard 2D culture, suggesting ATAD2's bromodomain function may be dispensable for

proliferation in some contexts, or that the scaffold has unique properties.
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3.2 Validated Applications
Epigenetic Probe: To dissect the specific role of the ATAD2 bromodomain versus its ATPase

domain.

Cancer Research: Investigating ATAD2 overexpression in breast, lung, and gastric cancers.

Control Experiments: Always use BAY-460 (negative control) in parallel to rule out scaffold-

related off-target toxicity.

Part 4: Experimental Protocols
4.1 Reconstitution and Storage

Stock Solution: Dissolve powder in 100% DMSO to create a 10 mM stock. Vortex for 1

minute.

Storage: Aliquot into single-use vials. Store at -80°C (stable for 6 months). Avoid repeated

freeze-thaw cycles.

Working Solution: Dilute in cell culture media immediately before use. Keep final DMSO

concentration <0.5%.

4.2 Cellular Chromatin Displacement Assay (FRAP)
This protocol validates that BAY-850 engages ATAD2 in the nucleus and displaces it from

chromatin.

Materials:

HeLa or U2OS cells transfected with GFP-ATAD2.

Confocal microscope with FRAP module.

BAY-850 (1 µM final) and BAY-460 (1 µM final).

Workflow:

Seeding: Seed cells in glass-bottom dishes 24h prior to transfection.
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Transfection: Transfect GFP-ATAD2 plasmid using Lipofectamine. Incubate 24h.

Treatment: Treat cells with 1 µM BAY-850 for 1–4 hours. (Include DMSO and BAY-460

controls).

Bleaching: Select a region of interest (ROI) in the nucleus. Bleach with high-intensity laser

(100% power, 488nm).

Acquisition: Monitor fluorescence recovery every 0.5s for 60s.

Analysis: Calculate

(half-time of recovery).

Interpretation: Faster recovery in BAY-850 treated cells indicates displacement from

chromatin (increased mobility).

Diagram 2: Experimental Workflow for Target Validation
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Caption: Workflow for validating BAY-850 target engagement via FRAP analysis.
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Bayer Open Science Portal. "ATAD2 Inhibitor BAY-850." Bayer.[10]

Note: Always verify batch-specific Certificates of Analysis (CoA) for purity (>95%) before

initiating biological assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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